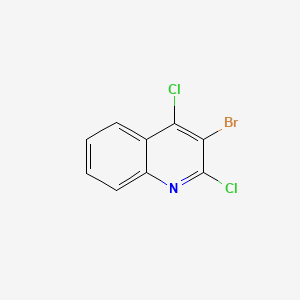

3-Bromo-2,4-dichloroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

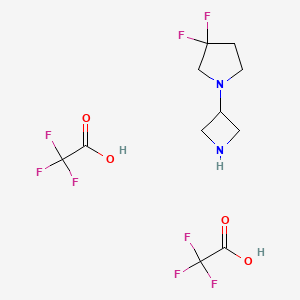

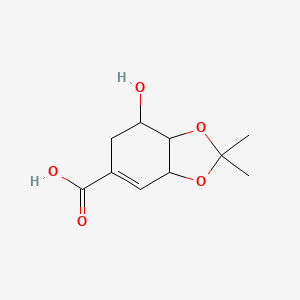

3-Bromo-2,4-dichloroquinoline is a chemical compound with the molecular formula C9H4BrCl2N . It has a molecular weight of 276.95 .

Synthesis Analysis

The synthesis of 3-Bromo-2,4-dichloroquinoline and related compounds has been explored in various studies . For instance, one study describes a three-step process starting from commercial 3-bromoquinoline, involving N-oxide formation, rearrangement to 3-bromocarbostyril, followed by a one-pot conversion to 3-bromo-2-chloroquinoline and halogen exchange to the title compound .Molecular Structure Analysis

The molecular structure of 3-Bromo-2,4-dichloroquinoline has been investigated using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . These methods have been used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) .Applications De Recherche Scientifique

Synthesis of Dichloroquinolines : A study by Sabol, Owen, and Erickson (2000) described the preparation of 2,3-Dichloroquinoline, highlighting its synthesis from commercial 3-bromoquinoline. This process involved steps like N-oxide formation, rearrangement, and halogen exchange, demonstrating the compound's utility in synthetic chemistry (Sabol, Owen, & Erickson, 2000).

Regioselective Alkoxydehalogenation : Osborne and Miller (1993) researched the regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines, including 2,4-dichloroquinoline. They identified products using NMR spectroscopy, indicating the compound's role in chemical transformations (Osborne & Miller, 1993).

Synthesis of Halogenated Quinolines for Antibiotics : Flagstad et al. (2014) presented a method for synthesizing halogenated quinolines from 2,4-dichloroquinoline, relevant in antimicrobial drug discovery. This highlights the compound's potential in developing new antibiotics (Flagstad et al., 2014).

Synthesis of Quinoline Derivatives : Zoltewicz and Oestreich (1991) explored reactions involving 4-haloisoquinolines, including those derived from dichloroquinolines, in ammonia. This study sheds light on the compound's reactivity and potential in synthesizing various quinoline derivatives (Zoltewicz & Oestreich, 1991).

Novel Synthesis of Quinoline-Carboxylic Acids : Raveglia et al. (1997) developed a novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids, showcasing the versatility of halogenated quinolines like 3-bromo-2,4-dichloroquinoline in organic synthesis (Raveglia et al., 1997).

NMR Studies of Dihalogenoquinolines : Osborne et al. (1993) conducted a thorough NMR study of 2,4-dihalogenoquinolines, highlighting the compound's importance in structural analysis and chemical characterization (Osborne et al., 1993).

Halogen/Halogen Displacement in Heterocycles : Schlosser and Cottet (2002) demonstrated the use of halogen/halogen displacement in heterocycles, including dichloroquinolines. This process is significant for the modification and synthesis of various heterocyclic compounds (Schlosser & Cottet, 2002).

Propriétés

IUPAC Name |

3-bromo-2,4-dichloroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNZWIOLQJRGRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704726 |

Source

|

| Record name | 3-Bromo-2,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,4-dichloroquinoline | |

CAS RN |

109069-65-0 |

Source

|

| Record name | 3-Bromo-2,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B599257.png)

![(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B599259.png)

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)